molecular formula C11H20N2O3 B7988833 N-Boc-hexahydro-1H-azepin-4-one oxime

N-Boc-hexahydro-1H-azepin-4-one oxime

Cat. No.: B7988833
M. Wt: 228.29 g/mol
InChI Key: DZQMYHIZHPBIPL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-hexahydro-1H-azepin-4-one oxime is a chemical compound with the molecular formula C11H19NO3This compound is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-hexahydro-1H-azepin-4-one oxime typically involves the reaction of hexahydro-1H-azepin-4-one with tert-butyl nitrite in the presence of a base such as diethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Boc-hexahydro-1H-azepin-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-hexahydro-1H-azepin-4-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of N-Boc-hexahydro-1H-azepin-4-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an enzyme inhibitor, affecting the activity of target enzymes and modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-hexahydro-1H-azepin-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl (4E)-4-hydroxyiminoazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-7-4-5-9(12-15)6-8-13/h15H,4-8H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQMYHIZHPBIPL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=N\O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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